

quality control measures for A-65186 experimental batches

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Compound of Interest

Compound Name: A-65186

Cat. No.: B1664236

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Technical Support Center: A-65186 Experimental Batches

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experimental batches of **A-65186**.

Frequently Asked Questions (FAQs)

Q1: What is **A-65186** and what is its primary mechanism of action?

A-65186 is a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor.^{[1][2]} Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes, including digestion and satiety.^[1] **A-65186** exerts its effects by competitively blocking the binding of CCK to the CCK-A receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the roles of the CCK-A receptor in gastrointestinal and central nervous system functions.

Q2: What are the recommended storage conditions for **A-65186**?

For optimal stability, **A-65186** powder should be stored at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).^[1] Solutions of **A-65186** should be stored at -20°C.^[1] It is important to protect the compound from light and moisture.

Q3: What are the key quality control parameters for an experimental batch of **A-65186**?

Key quality control parameters for an experimental batch of **A-65186** include purity, identity, and appearance. These are typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) for purity, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for identity confirmation.

Table 1: Physicochemical Properties of **A-65186**

Property	Value	Reference
Molecular Formula	C25H35N3O4	[3]
Molecular Weight	441.57 g/mol	[1]
Appearance	White to off-white solid	[2]
CAS Number	119295-94-2	[1][3]

Table 2: Quality Control Specifications for **A-65186** Experimental Batches

Parameter	Specification	Method
Purity (HPLC)	≥98%	HPLC-UV
Identity (¹ H NMR)	Conforms to reference spectrum	¹ H NMR
Identity (MS)	Conforms to expected mass	ESI-MS
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO	Visual Inspection

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause 1: Sub-optimal purity or degradation of **A-65186**.

- Troubleshooting Steps:

- Verify the purity of the **A-65186** batch using HPLC. Compare the chromatogram to a reference standard if available.
- Check for the presence of degradation products. Degradation can occur due to improper storage or handling.
- If degradation is suspected, obtain a new, verified batch of the compound.

Possible Cause 2: Incorrect compound concentration.

- Troubleshooting Steps:

- Ensure accurate weighing of the compound. Use a calibrated analytical balance.
- Verify the complete dissolution of **A-65186** in the chosen solvent (e.g., DMSO) before preparing further dilutions.
- Prepare fresh stock solutions and dilutions for each experiment to avoid issues with solution stability.

Possible Cause 3: Issues with the biological assay.

- Troubleshooting Steps:

- Confirm the viability and health of the cells used in the assay.
- Optimize the concentration of agonist (e.g., CCK-8) to be used in the antagonism assay.
- Include appropriate positive and negative controls in your experimental setup.

Issue 2: Difficulty in dissolving **A-65186**.

Possible Cause: Use of an inappropriate solvent.

- Troubleshooting Steps:

- **A-65186** is reported to be soluble in DMSO.^[4] Prepare a concentrated stock solution in 100% DMSO.
- For aqueous buffers, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the cells.
- If solubility issues persist, gentle warming and vortexing may aid dissolution.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of **A-65186**.

- Instrumentation: HPLC system with UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Prepare a 1 mg/mL solution of **A-65186** in DMSO.

Procedure:

- Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
- Inject a blank (DMSO) to identify any solvent-related peaks.

- Inject the **A-65186** sample solution.
- Analyze the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Protocol 2: Identity Confirmation by ^1H NMR Spectroscopy

This protocol provides a general procedure for confirming the chemical structure of **A-65186**.

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6).
- Sample Preparation: Dissolve 5-10 mg of **A-65186** in approximately 0.7 mL of DMSO- d_6 .
- Procedure:
 - Acquire a ^1H NMR spectrum.
 - Process the spectrum (phasing, baseline correction, and integration).
 - Compare the obtained chemical shifts, multiplicities, and integration values with a reference spectrum or with the expected structure of **A-65186**.

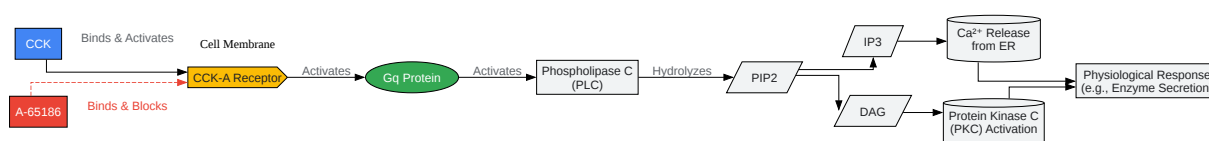
Protocol 3: In Vitro CCK-A Receptor Functional Assay (Calcium Flux)

This protocol describes a general method to assess the antagonist activity of **A-65186** on the CCK-A receptor.

- Cell Line: A cell line stably expressing the human CCK-A receptor (e.g., CHO-K1 or HEK293 cells).
- Agonist: Cholecystokinin octapeptide (CCK-8).
- Assay: Calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4 AM).

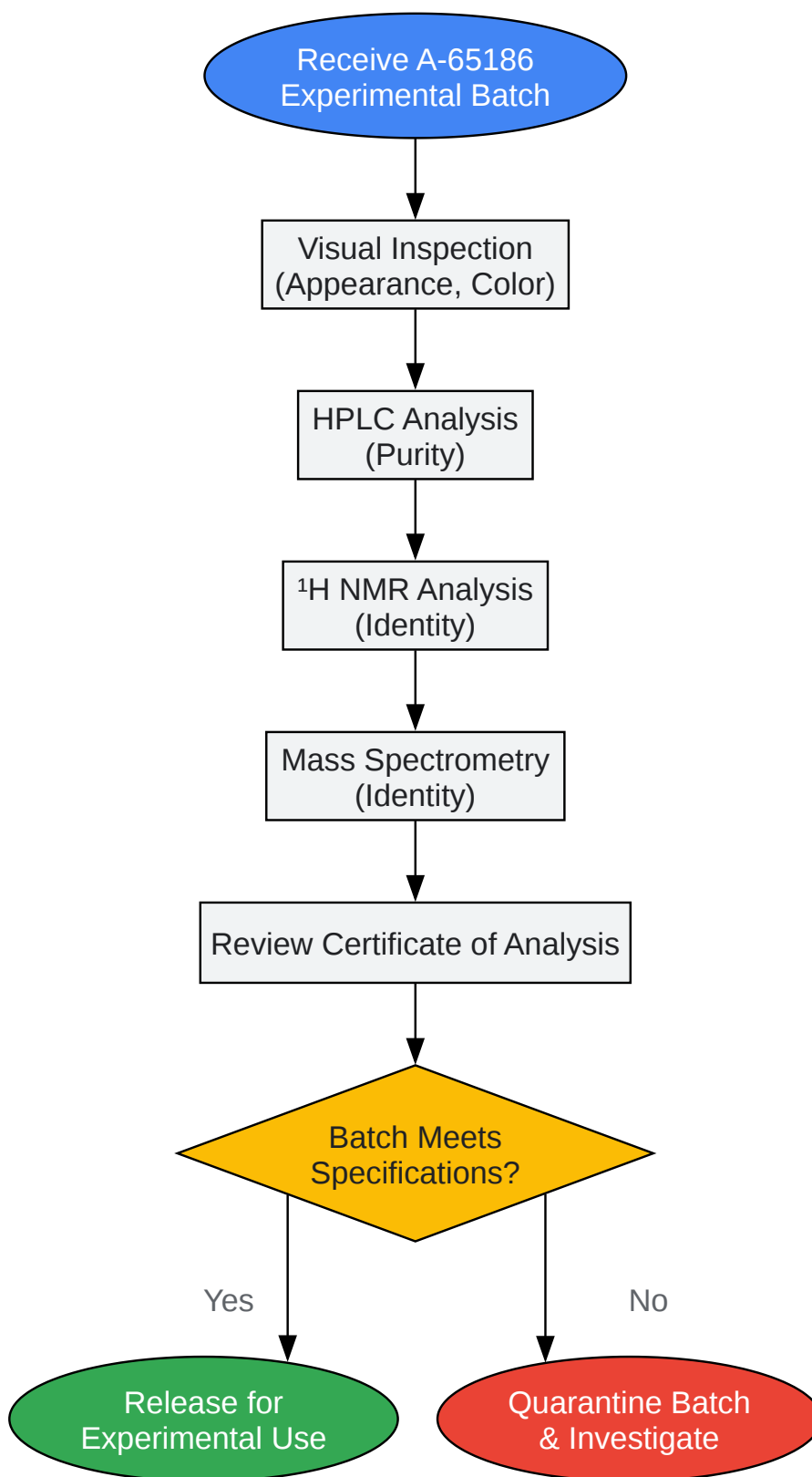
- Procedure:
 - Plate the CCK-A receptor-expressing cells in a 96-well plate and culture overnight.
 - Load the cells with a calcium indicator dye according to the manufacturer's protocol.
 - Prepare serial dilutions of **A-65186** in assay buffer.
 - Add the **A-65186** dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
 - Add a fixed concentration of CCK-8 (typically the EC80 concentration) to stimulate the cells.
 - Measure the change in fluorescence intensity using a fluorescence plate reader.
 - The inhibitory effect of **A-65186** is determined by the reduction in the CCK-8-induced calcium signal.

Visualizations



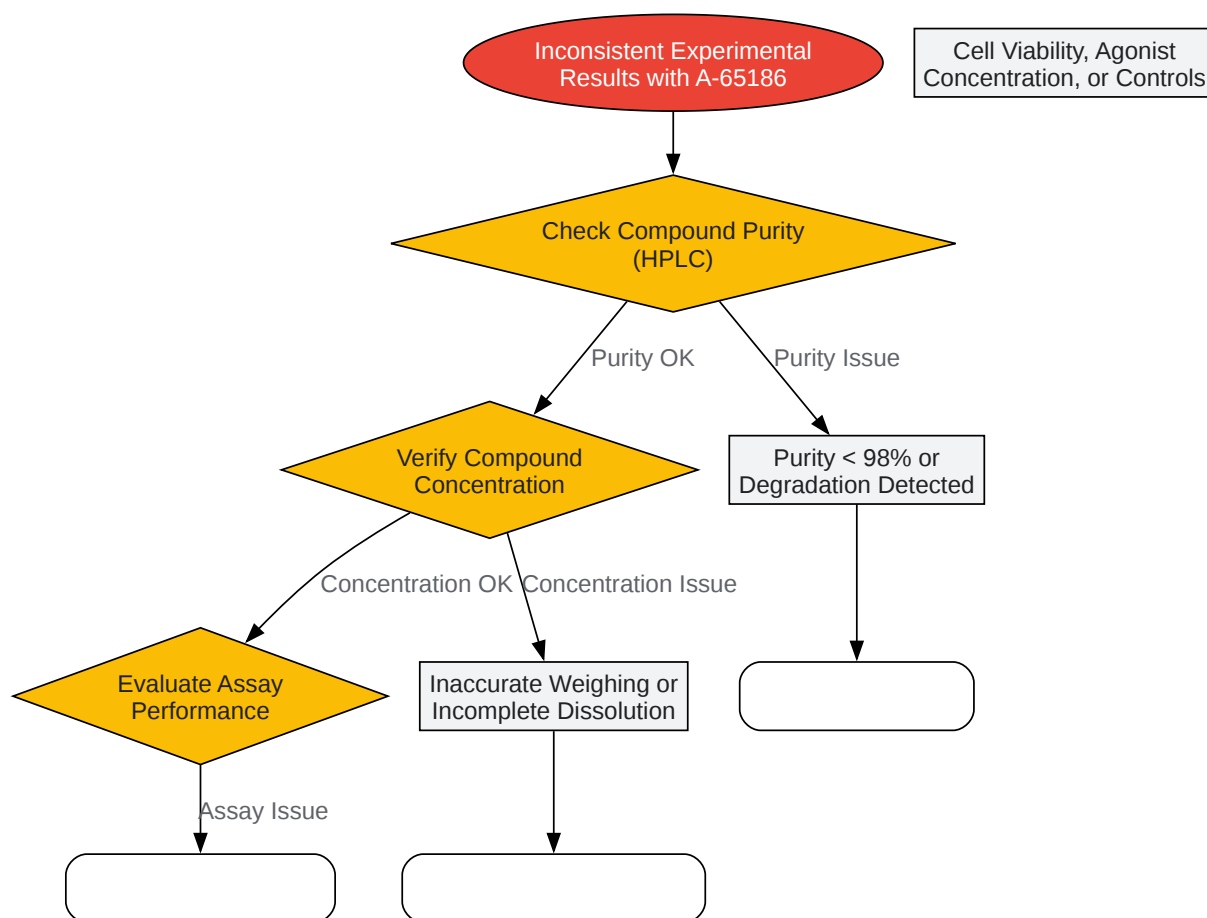
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Caption: CCK-A Receptor Signaling Pathway and Inhibition by **A-65186**.



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Caption: Quality Control Workflow for **A-65186** Experimental Batches.



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